

# HPLC-MS/MS method for Disperse Yellow 86 analysis.

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## Compound of Interest

Compound Name: Disperse Yellow 86

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An Application Note for the Quantitative Analysis of **Disperse Yellow 86** by HPLC-MS/MS

## Introduction

Disperse dyes are a class of synthetic organic colorants characterized by their low water solubility.[1] They are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[1][2] The structure of disperse dyes is typically small, planar, and non-ionic, which allows them to penetrate and bind to the polymer chains of these synthetic fibers.[3] Concerns regarding the potential for some disperse dyes to be allergenic or carcinogenic have led to regulatory monitoring of their presence in consumer textiles and the environment.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a preferred analytical technique due to its high sensitivity, selectivity, and speed compared to traditional methods like LC-UV.[3][4] This application note details a robust HPLC-MS/MS method for the sensitive and accurate quantification of **Disperse Yellow 86** in textile and environmental water matrices.

## Principle

The analytical method involves the extraction of **Disperse Yellow 86** from the sample matrix, followed by chromatographic separation and quantification using tandem mass spectrometry. For textile samples, a solvent extraction is performed, often enhanced by ultrasonication.[1][5] Environmental water samples typically require a solid-phase extraction (SPE) step to concentrate the analyte and remove matrix interferences.[1][6] The prepared extract is then injected into an HPLC system for separation on a reverse-phase C18 column.[4][6] The analyte

is detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[2]

## Experimental Protocols

### Materials and Reagents

- Solvents: Methanol, Acetonitrile (HPLC grade), Water (Analytical grade, ISO 3696), Formic Acid, Ammonium Acetate.[1][4]
- Standards: Analytical standard of **Disperse Yellow 86**.
- Solid Phase Extraction (SPE) Cartridges: For water sample preparation.
- Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.[1][5]

### Standard Solution Preparation

- Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve the **Disperse Yellow 86** analytical standard in methanol to prepare a 100 µg/mL stock solution.[1][5]
- Working Standard Mixture: Prepare a mixed working standard solution from the primary stock.[1]
- Calibration Curve Standards: Serially dilute the working standard with an appropriate solvent mixture (e.g., Methanol/Water, 50:50 v/v) to prepare a series of calibration standards ranging from approximately 0.5 to 100 ng/mL.[1][6]

### Sample Preparation: Textile Samples

- Cut 1 gram of the textile sample into small pieces.[5]
- Place the pieces into a glass vessel and add 20 mL of methanol.[5]
- Sonicate the sample at 50°C for 30 minutes.[2][5]
- Centrifuge the extract at 10,000 rpm for 10 minutes.[5]
- Filter the supernatant through a 0.22 µm PTFE syringe filter.[5]

- Evaporate the solvent and reconstitute the residue with a known volume of a water/methanol (95:5) mixture before analysis.[\[5\]](#)

## Sample Preparation: Environmental Water Samples (SPE)

- Precondition SPE Cartridge: Condition a suitable SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water.[\[6\]](#)
- Load Sample: Pass a known volume of the water sample (e.g., 250 mL) through the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[\[6\]](#)
- Wash Cartridge: Wash the cartridge with 10 mL of Milli-Q water followed by 5 mL of a methanol/water (20:80, v/v) solution to remove interferences.[\[6\]](#)
- Elute Analyte: Elute the retained **Disperse Yellow 86** with a suitable solvent, such as 5 mL of an acetonitrile/methanol (1:2) mixture.[\[6\]](#)
- Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of a methanol/water (9:1, v/v) solution for analysis.[\[6\]](#)

## HPLC-MS/MS Instrumental Conditions

The following instrumental parameters serve as a guideline and should be optimized for the specific system in use.

Table 1: HPLC Parameters

Parameter	Setting
HPLC System	<b>Shimadzu Prominence LC or equivalent</b> <a href="#">[4]</a>
Column	Waters HSS T3 C18 (2.1 x 100 mm, 1.7 µm) or equivalent <a href="#">[4]</a>
Column Temperature	40°C <a href="#">[4]</a>
Mobile Phase A	5 mM Ammonium Acetate with 0.1% Formic Acid in Water <a href="#">[4]</a>
Mobile Phase B	Acetonitrile <a href="#">[4]</a>
Flow Rate	300 µL/min <a href="#">[4]</a>
Injection Volume	10 µL <a href="#">[4]</a>

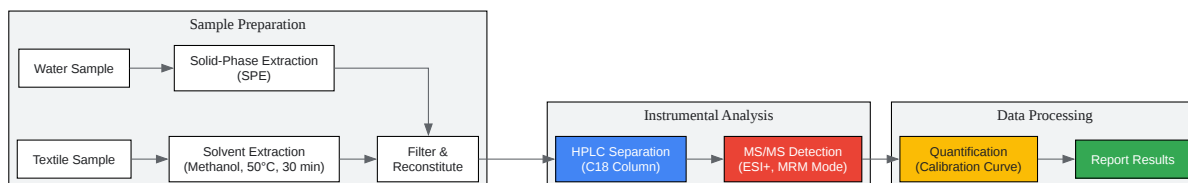
| Gradient Elution | A linear gradient appropriate for separating the analyte from matrix components. |

Table 2: MS/MS Parameters

Parameter	Setting
Mass Spectrometer	<b>SCIEX Triple Quad 4500 or equivalent</b> <a href="#">[4]</a>
Ion Source	Turbo V™ with Electrospray Ionization (ESI) <a href="#">[4]</a>
Ionization Mode	Positive (ESI+) <a href="#">[6]</a>
Ion Spray Voltage	5500 V <a href="#">[4]</a>
Source Temperature	550°C <a href="#">[4]</a>
Curtain Gas (CUR)	40 psi <a href="#">[4]</a>
Collision Gas (CAD)	Medium <a href="#">[4]</a>
Nebulizing Gas (GS1)	40 psi <a href="#">[4]</a>
Heater Gas (GS2)	40 psi <a href="#">[4]</a>

| MRM Transitions | To be optimized for **Disperse Yellow 86** by direct infusion of the standard. |

## Workflow Diagrams



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Caption: Experimental workflow for **Disperse Yellow 86** analysis.

## Data and Performance Characteristics

The following tables summarize the expected performance of the method, based on data from similar analyses of other disperse dyes.[4][5][7] These values should be established and verified for **Disperse Yellow 86** during method validation.

Table 3: Method Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r <sup>2</sup> )	LOD (ng/mL)	LOQ (ng/mL)
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| **Disperse Yellow 86** | 0.5 - 200 | > 0.995[7] | ~0.02 - 1.35[5] | ~0.06 - 4.09[5] |

Table 4: Accuracy and Precision

Analyte	Spiking Level	Recovery (%)	RSD (%) (n=6)
Disperse Yellow 86	Low Concentration	91.2 - 110.1[4]	< 15[5][7]

| **Disperse Yellow 86** | High Concentration | 92.1 - 98.7[7] | < 10[5][7] |

## Conclusion

The HPLC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the quantitative analysis of **Disperse Yellow 86** in both textile and environmental water samples. The sample preparation protocols are robust, and the use of MRM for detection ensures accurate quantification even at trace levels. This application note serves as a comprehensive guide for researchers and scientists in quality control and environmental monitoring laboratories.

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